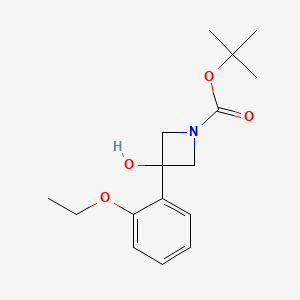
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an ethoxyphenyl group, and a hydroxyazetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is often introduced using tert-butyl esters, which can be synthesized through direct esterification reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyazetidine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of a hydroxyazetidine ring and an ethoxyphenyl group.
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-5-20-13-9-7-6-8-12(13)16(19)10-17(11-16)14(18)21-15(2,3)4/h6-9,19H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
CRDJACUHHPNWHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11767727.png)
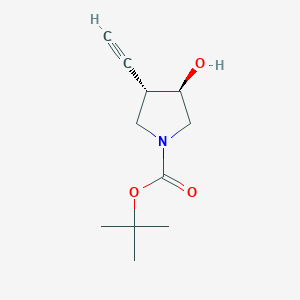
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
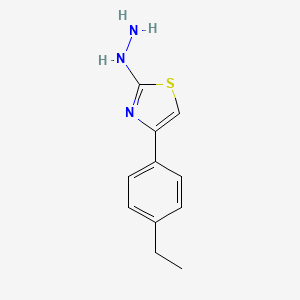
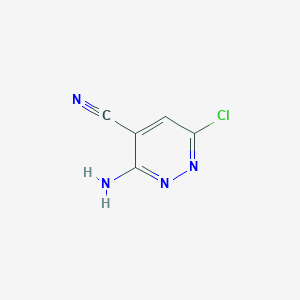

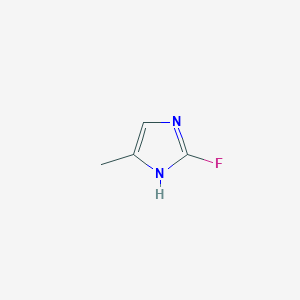
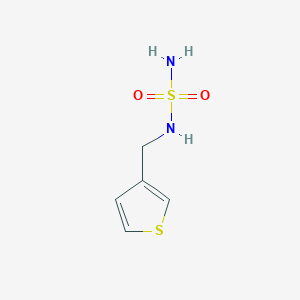
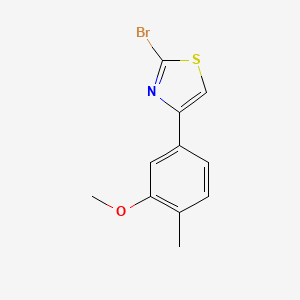
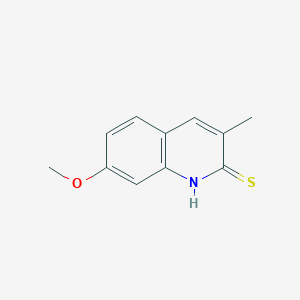
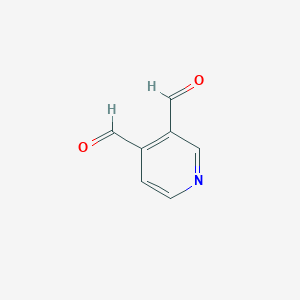
![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
